molecular formula C19H13BrClN5O2S B2812767 2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1224006-33-0

2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2812767
CAS RN: 1224006-33-0
M. Wt: 490.76
InChI Key: ODMWUYMUTOVDOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been reported . These compounds were synthesized and evaluated against HepG2, HCT-116, and MCF-7 cells . A one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has also been developed .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure with a triazole ring fused to a pyrazine ring . Attached to this core are a 4-bromophenyl group, a thio group, and a 3-chlorophenylacetamide group .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide, due to its complex structure, is a key precursor in synthesizing various heterocyclic compounds that have been evaluated for their potential biological activities. These synthesized heterocycles have been studied for their insecticidal, antimicrobial, anticancer, and anti-inflammatory properties, showcasing the compound's versatility in medicinal chemistry research.

  • Insecticidal Applications : Research indicates that derivatives synthesized from related compounds demonstrate significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis, showcasing the potential of such chemicals in agricultural pest management (Fadda et al., 2017).

  • Antimicrobial and Antifungal Activity : Several studies have synthesized novel pyrazole, triazolo, and thiadiazole derivatives, investigating their antimicrobial and antifungal effectiveness. These compounds exhibit a broad spectrum of activity against various pathogens, suggesting their utility in developing new antimicrobial agents (Abunada et al., 2008); (Hassan, 2013).

  • Anticancer and Antitumoral Activity : Derivatives of related compounds have shown promise in vitro for anticoronavirus and antitumoral activities. These findings are crucial for drug discovery efforts targeting cancer and viral infections, demonstrating the compound's potential as a scaffold for developing therapeutic agents (Jilloju et al., 2021).

  • Anti-inflammatory and Analgesic Properties : Research on quinazolinone derivatives indicates potential anti-inflammatory and analgesic activities, which could lead to new treatments for inflammation and pain management (Farag et al., 2012).

Future Directions

Given the biological activities of similar compounds, this compound could be of interest in the development of new pharmaceuticals. Further studies could focus on its synthesis, characterization, and evaluation of its biological activities .

properties

IUPAC Name

2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN5O2S/c20-12-4-6-15(7-5-12)25-8-9-26-17(18(25)28)23-24-19(26)29-11-16(27)22-14-3-1-2-13(21)10-14/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMWUYMUTOVDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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